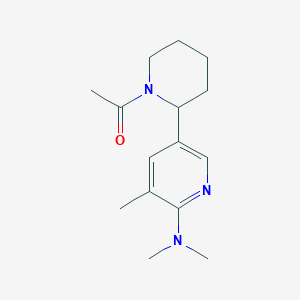
2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a chloro-substituted benzaldehyde with an isopropylamine derivative, followed by cyclization with a suitable reagent like urea or thiourea.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The chloro group in the compound can be a site for nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines.
科学的研究の応用
2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, or other industrial chemicals.
作用機序
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
2-Chloro-4,6-diphenylpyrimidine: Another pyrimidine derivative with similar structural features.
3-Isopropyl-6-phenylpyrimidin-4(3H)-one: Lacks the chloro substituent but shares other structural elements.
2-Chloro-6-methylpyrimidin-4(3H)-one: Similar chloro and pyrimidine structure but with a different substituent.
Uniqueness
2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
特性
分子式 |
C13H13ClN2O |
|---|---|
分子量 |
248.71 g/mol |
IUPAC名 |
2-chloro-6-phenyl-3-propan-2-ylpyrimidin-4-one |
InChI |
InChI=1S/C13H13ClN2O/c1-9(2)16-12(17)8-11(15-13(16)14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChIキー |
DDNHEIWIMPDCEX-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=O)C=C(N=C1Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)







